molecular formula C20H22N4O2 B265162 2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No. B265162
M. Wt: 350.4 g/mol
InChI Key: SHUHKTRZAXBVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PBD-1 or NSC 308847. PBD-1 is a heterocyclic compound that belongs to the pyrimidoquinoline family. It has a unique chemical structure that has led to its use in various scientific applications.

Mechanism of Action

PBD-1 binds to the minor groove of DNA, causing DNA damage. It forms covalent bonds with the guanine residues in DNA, leading to the formation of DNA adducts. These adducts prevent DNA replication and transcription, leading to cell death. PBD-1 has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
PBD-1 has been found to have a low toxicity profile in vitro and in vivo. It has been shown to have a high therapeutic index, meaning that it has a high efficacy against cancer cells while having minimal toxicity to normal cells. PBD-1 has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This makes PBD-1 a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using PBD-1 in lab experiments is its high selectivity for cancer cells. This makes it a valuable tool for studying cancer biology and developing cancer therapies. However, one of the limitations of using PBD-1 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness.

Future Directions

There are several future directions for PBD-1 research. One direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to study the mechanism of action of PBD-1 in more detail to understand its interactions with DNA. Additionally, PBD-1 could be used in combination with other cancer therapies to improve their efficacy. Finally, PBD-1 could be modified to improve its solubility and bioavailability, making it a more effective cancer therapy.
Conclusion:
In conclusion, PBD-1 is a promising compound that has gained significant attention in scientific research. Its unique chemical structure and mechanism of action make it a valuable tool for studying cancer biology and developing cancer therapies. While there are limitations to its use in lab experiments, there are several future directions for PBD-1 research that could lead to its use in cancer therapy.

Synthesis Methods

The synthesis of PBD-1 involves the reaction of 4-methylphenylhydrazine with 5,7,9,10-tetrahydro-6,8-dimethyl-4H-pyrimido[4,5-b]quinoline-2,3-dione. The reaction takes place in the presence of a strong acid catalyst, such as hydrochloric acid. The product is then purified using chromatography techniques.

Scientific Research Applications

PBD-1 has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. PBD-1 works by binding to DNA and causing DNA damage, which leads to cell death. This mechanism of action makes PBD-1 a promising candidate for cancer therapy.

properties

Product Name

2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H22N4O2/c1-10-4-6-11(7-5-10)14-15-12(8-20(2,3)9-13(15)25)22-17-16(14)18(26)24-19(21)23-17/h4-7,14H,8-9H2,1-3H3,(H4,21,22,23,24,26)

InChI Key

SHUHKTRZAXBVBG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N=C(N4)N

SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N=C(N4)N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N=C(N4)N

Origin of Product

United States

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